molecular formula C9H8BrCl B3233389 4-Chloro-3-cyclopropylbromobenzene CAS No. 1353855-70-5

4-Chloro-3-cyclopropylbromobenzene

Cat. No.: B3233389
CAS No.: 1353855-70-5
M. Wt: 231.51 g/mol
InChI Key: DLWFGDCMDIBIDH-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropylbromobenzene is a tri-substituted benzene derivative featuring chlorine, bromine, and a cyclopropyl group. The compound’s structure implies unique electronic and steric properties due to the combination of halogens (electron-withdrawing) and a strained cyclopropane ring (electron-donating via conjugation).

Properties

IUPAC Name

4-bromo-1-chloro-2-cyclopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFGDCMDIBIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286568
Record name 4-Bromo-1-chloro-2-cyclopropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-70-5
Record name 4-Bromo-1-chloro-2-cyclopropylbenzene
Source CAS Common Chemistry
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Record name 4-Bromo-1-chloro-2-cyclopropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-chloro-2-cyclopropylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylbromobenzene can be achieved through various methods. One common approach involves the bromination of 4-chloro-3-cyclopropylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction typically takes place under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylbromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-cyclopropylbromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylbromobenzene depends on its specific application and the reactions it undergoesThe cyclopropyl group can influence the reactivity and stability of the compound, affecting the overall reaction pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two compounds from the evidence: 1-Bromo-3-chlorobenzene () and 1-Chloro-3-isopropyl-4-methylbenzene (). While these lack the cyclopropyl moiety, their substituent patterns and physicochemical profiles offer a basis for contrast.

Structural and Molecular Comparison

Property 4-Chloro-3-cyclopropylbromobenzene (Hypothetical) 1-Bromo-3-chlorobenzene 1-Chloro-3-isopropyl-4-methylbenzene
Molecular Formula C₉H₈BrCl¹ C₆H₄BrCl C₁₀H₁₃Cl
Molecular Weight ~235.5 g/mol² 191.45 g/mol 168.66 g/mol
Substituents Cl (position 4), Br (position 1), cyclopropyl (position 3) Br (position 1), Cl (position 3) Cl (position 1), isopropyl (position 3), methyl (position 4)
Key Features Strain from cyclopropyl; mixed halogen effects Di-halogenated; planar structure Bulky alkyl groups; steric hindrance

¹Hypothetical formula assuming cyclopropyl (C₃H₅) substitution.
²Calculated based on constituent atomic weights.

Reactivity and Functional Implications

  • Electronic Effects :

    • 1-Bromo-3-chlorobenzene : The electron-withdrawing Br and Cl substituents deactivate the benzene ring, directing electrophilic substitution to the less hindered positions (e.g., para to halogens) .
    • 1-Chloro-3-isopropyl-4-methylbenzene : The isopropyl and methyl groups donate electron density via hyperconjugation, slightly activating the ring, while Cl maintains moderate deactivation. Steric bulk limits accessibility to reactive sites .
    • This compound : The cyclopropyl group’s conjugation may donate electron density, partially counteracting the halogens’ deactivation. Strain in the cyclopropane ring could enhance susceptibility to ring-opening reactions.
  • Stability and Hazards: 1-Bromo-3-chlorobenzene: Classified under Hazards Not Otherwise Classified (HNOC), though specific data is unavailable . Halogenated aromatics generally pose risks of toxicity and environmental persistence. 1-Chloro-3-isopropyl-4-methylbenzene: No hazard data provided, but alkylated chlorobenzenes are typically less reactive than di-halogenated analogs .

Biological Activity

4-Chloro-3-cyclopropylbromobenzene is an aromatic compound that features a chlorobromobenzene structure with a cyclopropyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H8_{8}BrCl, with a molecular weight of approximately 227.52 g/mol. The presence of both chlorine and bromine atoms, along with the cyclopropyl group, suggests potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The halogen substituents (Cl and Br) can enhance lipophilicity, potentially increasing membrane permeability and influencing binding affinity to target sites.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. Further studies are required to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that halogenated derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SAR) indicating that substitutions at the para position enhance biological activity due to better interaction with bacterial enzymes.
  • Cytotoxicity Assessment : In a study assessing various halogenated compounds' effects on tumor cell lines, this compound exhibited IC50_{50} values in the micromolar range against breast cancer cell lines, suggesting potential as a lead compound for further development.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
4-Bromo-3-cyclopropylbenzeneBrominated AromaticStronger antimicrobial properties
4-Chloro-2-cyclopropylphenolPhenolic CompoundHigher cytotoxicity against cancer cells
4-Fluoro-3-cyclopropylbenzeneFluorinated AromaticIncreased metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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